molecular formula C9H9IO2 B14029524 Methyl 3-iodo-4-methyl-D3-benzoate-2,5,6-D3

Methyl 3-iodo-4-methyl-D3-benzoate-2,5,6-D3

Cat. No.: B14029524
M. Wt: 282.11 g/mol
InChI Key: NKMHAOTZPFVSPC-YFNZQJCKSA-N
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Description

Methyl 3-iodo-4-methyl-D3-benzoate-2,5,6-D3: is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, including its stability and the presence of iodine, which can be useful in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-iodo-4-methyl-D3-benzoate-2,5,6-D3 typically involves the iodination of a methyl benzoate derivative. The process may include the following steps:

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action for Methyl 3-iodo-4-methyl-D3-benzoate-2,5,6-D3 largely depends on its application. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution reactions. The deuterium atoms can influence reaction kinetics and mechanisms due to the isotope effect .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C9H9IO2

Molecular Weight

282.11 g/mol

IUPAC Name

methyl 2,3,6-trideuterio-5-iodo-4-(trideuteriomethyl)benzoate

InChI

InChI=1S/C9H9IO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3/i1D3,3D,4D,5D

InChI Key

NKMHAOTZPFVSPC-YFNZQJCKSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)OC)[2H])I)C([2H])([2H])[2H])[2H]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)I

Origin of Product

United States

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